1,2-Bis(diphenylphosphino)benzene

Catalog No.
S589019
CAS No.
13991-08-7
M.F
C30H24P2
M. Wt
446.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Bis(diphenylphosphino)benzene

CAS Number

13991-08-7

Product Name

1,2-Bis(diphenylphosphino)benzene

IUPAC Name

(2-diphenylphosphanylphenyl)-diphenylphosphane

Molecular Formula

C30H24P2

Molecular Weight

446.5 g/mol

InChI

InChI=1S/C30H24P2/c1-5-15-25(16-6-1)31(26-17-7-2-8-18-26)29-23-13-14-24-30(29)32(27-19-9-3-10-20-27)28-21-11-4-12-22-28/h1-24H

InChI Key

NFRYVRNCDXULEX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Synonyms

1,2-bis(diphenylphosphino)benzene

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3P(C4=CC=CC=C4)C5=CC=CC=C5

Catalysis

DPPB serves as a versatile ligand for various transition metal catalysts. Here are some specific examples:

  • Copper-catalyzed reactions

    DPPB forms stable complexes with copper(I) and copper(II), enabling their use as catalysts in various organic transformations. For instance, copper-DPPB complexes find application in:

    • β-boration of α,β-unsaturated amides: This reaction involves the selective incorporation of a boron atom at the β-carbon of an unsaturated amide.
    • N-formylation of amines: This process introduces a formyl group (HCO) to the nitrogen atom of various amines.
  • Iron-catalyzed fluoroaromatic coupling reactions

    DPPB acts as an alternative to tetramethylethylenediamine (TMEDA) in these reactions, promoting selective cleavage of specific carbon-halogen bonds in fluoroaromatic compounds.

  • Synthesis of alkenylboronates

    DPPB can be employed as a ligand in the preparation of alkenylboronates, valuable intermediates in organic synthesis, from acetylenic esters.

Material Science

Beyond catalysis, DPPB also plays a role in material science research. For example, it can be used to:

  • Synthesize luminescent copper(I) halide complexes: These complexes exhibit interesting photophysical properties, making them potential candidates for applications in light-emitting devices (LEDs) and other optoelectronic devices.

1,2-Bis(diphenylphosphino)benzene, commonly referred to as dppbz, is an organophosphorus compound with the chemical formula C₁₄H₁₄P₂. It is classified as a diphosphine ligand and is widely recognized for its role as a bidentate ligand in coordination chemistry. The compound appears as a white, air-stable solid and is notable for its ability to form stable complexes with various transition metals, enhancing the reactivity and selectivity of catalytic processes .

Dppbz does not directly participate in biological systems. Its primary function is as a ligand in coordination chemistry. By binding to metal centers, dppbz alters the electronic properties and reactivity of the metal complex. This allows researchers to design and synthesize catalysts with specific functionalities for various applications, such as organic synthesis and homogeneous catalysis.

  • Dppbz may cause skin and eye irritation upon contact. Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling it.
  • Dppbz dust may be irritating to the respiratory system. Use a fume hood during handling and manipulation.
  • Dispose of dppbz waste according to local regulations for hazardous materials.

  • Cross-Coupling Reactions: It serves as a ligand in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds .
  • Hydroamination: Copper(I) complexes of dppbz have been reported to catalyze hydroamination reactions effectively, showcasing its utility in organic synthesis .
  • Fluoroaromatic Coupling: In iron-catalyzed reactions, dppbz enables selective cleavage of sp³-carbon–halogen bonds, highlighting its role in functionalizing fluoroaromatic compounds .

The synthesis of 1,2-bis(diphenylphosphino)benzene typically involves the following methods:

  • Reaction of Diphenylphosphine with Ortho-Difluorobenzene: A common method includes reacting diphenylphosphine with ortho-difluorobenzene in the presence of potassium in tetrahydrofuran at elevated temperatures. This method yields dppbz with varying efficiencies depending on reaction conditions .
  • Alternative Routes: Other synthetic routes may involve different phosphorus sources or solvents, but the general approach remains similar, focusing on the formation of the diphosphine structure through phosphine coupling reactions.

1,2-Bis(diphenylphosphino)benzene has several important applications:

  • Catalysis: It is extensively used as a ligand in various catalytic processes including cross-coupling reactions, hydroamination, and cycloaddition reactions due to its ability to stabilize metal centers .
  • Material Science: Its coordination properties make it valuable in the development of new materials and catalysts for organic transformations.
  • Organometallic Chemistry: Dppbz is utilized in synthesizing metal complexes that exhibit unique reactivity patterns beneficial for industrial applications.

Studies involving 1,2-bis(diphenylphosphino)benzene often focus on its interactions with transition metals. For instance:

  • Copper(I) Complexes: Research has shown that copper(I) complexes with dppbz are effective catalysts for various transformations such as azide-alkyne cycloadditions, indicating strong ligand-metal interactions that enhance catalytic efficiency .
  • Ruthenium Complexes: The interaction between dppbz and ruthenium has also been explored, revealing insights into ligand degradation and phosphorus scavenging during catalytic cycles .

1,2-Bis(diphenylphosphino)benzene shares structural similarities with several other diphosphine ligands. Below is a comparison highlighting its uniqueness:

Compound NameStructureKey Features
1,2-Bis(diphenylphosphino)ethyleneStructureSimilar bidentate nature but differs in rigidity and reactivity.
1,3-Bis(diphenylphosphino)propaneStructureGreater flexibility compared to dppbz; used in different catalytic contexts.
1,2-Bis(dicyclohexylphosphino)benzeneStructureBulkier substituents may alter steric effects and reactivity patterns.

The uniqueness of 1,2-bis(diphenylphosphino)benzene lies in its planar structure and ability to form stable chelate rings with transition metals, which can significantly enhance catalytic activity compared to other diphosphines.

XLogP3

7.3

Wikipedia

1,2-bis(diphenylphosphino)benzene

Dates

Modify: 2023-08-15
Ito et al. Direct enantio-convergent transformation of racemic substrates without racemization or symmetrization. Nature Chemistry, doi: 10.1038/nchem.801, published online 29 August 2010 http://www.nature.com/nchem

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